molecular formula C24H17ClN4O3 B14973950 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B14973950
M. Wt: 444.9 g/mol
InChI Key: HEMVYAMZRJYYAH-UHFFFAOYSA-N
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Description

7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, substituted with a phenethyl group and a 1,2,4-oxadiazole ring, which is further substituted with a 2-chlorophenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl group, leading to the formation of quinazoline derivatives with various functional groups.

    Reduction: Reduction reactions can be performed on the oxadiazole ring, converting it into different heterocyclic structures.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium hydride and various halides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a pharmacological agent. Its structure suggests that it may interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound has shown promise as a potential therapeutic agent. Studies have indicated that it may possess anti-inflammatory, anticancer, and antimicrobial properties, making it a subject of interest for the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other materials with specialized functions.

Mechanism of Action

The mechanism of action of 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its interaction with cellular receptors may trigger signaling pathways that result in its anticancer and antimicrobial activities .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as 2,3-disubstituted quinazolinones share a similar core structure but differ in their substituents.

    Oxadiazole Derivatives: Compounds like 1,2,4-oxadiazole-3-carboxamides have a similar oxadiazole ring but differ in their overall structure.

    Phenethyl Derivatives: Compounds such as phenethylamines share the phenethyl group but have different core structures.

Uniqueness

The uniqueness of 7-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione lies in its combination of the quinazoline core, oxadiazole ring, and phenethyl group. This unique combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H17ClN4O3

Molecular Weight

444.9 g/mol

IUPAC Name

7-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H17ClN4O3/c25-19-9-5-4-8-17(19)21-27-22(32-28-21)16-10-11-18-20(14-16)26-24(31)29(23(18)30)13-12-15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,26,31)

InChI Key

HEMVYAMZRJYYAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5Cl)NC2=O

Origin of Product

United States

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